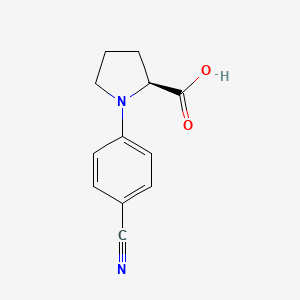
N-(4-Cyanophenyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-L-proline: is a chemical compound that belongs to the class of proline derivatives It features a cyanophenyl group attached to the nitrogen atom of L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-L-proline typically involves the reaction of L-proline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Cyanophenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 4-carboxyphenyl-L-proline.
Reduction: 4-aminophenyl-L-proline.
Substitution: Various substituted phenyl-L-proline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(4-Cyanophenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenol
- 4-Cyanobenzoic acid
- 4-Cyanophenylthiourea
Uniqueness
N-(4-Cyanophenyl)-L-proline is unique due to its combination of a proline backbone with a cyanophenyl group. This structure imparts specific chemical and biological properties that are distinct from other cyanophenyl derivatives. For example, the presence of the proline moiety can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Biologische Aktivität
N-(4-Cyanophenyl)-L-proline is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis and Structure
This compound is synthesized through a two-step process involving the condensation of p-fluoronitrobenzene with L-proline, followed by amidation reactions. The presence of the cyano group significantly influences its biological activity, enhancing its interactions with various biological targets.
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies.
- In vitro Studies : Research indicates that derivatives of N-(4-substituted phenyl)-L-prolinamides exhibit significant cytotoxic effects against several human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activities .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Structure-activity relationship (SAR) studies have suggested that modifications to the proline structure can enhance these effects .
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against drug-resistant bacterial strains.
- Efficacy Against Bacteria : Studies have reported that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Streptococcus pneumoniae. The presence of the cyano group has been linked to enhanced activity, making it a candidate for further development as an antibacterial agent .
- Minimum Inhibitory Concentration (MIC) : The compound showed a MIC of 2.5 mg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development .
Research Findings and Case Studies
A summary of notable findings from recent studies is presented in the table below:
| Study | Biological Activity | Cell Lines / Bacteria | IC50 / MIC |
|---|---|---|---|
| Study 1 | Anticancer | HCT-116, HepG2, A549, SGC7901 | Low µM range |
| Study 2 | Antibacterial | E. coli, S. pneumoniae | 2.5 mg/mL |
| Study 3 | SAR Analysis | Various | Varies |
Eigenschaften
CAS-Nummer |
129297-52-5 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16) |
InChI-Schlüssel |
QXPDICRRGHNHKO-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















